Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have shown diverse biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division. This interaction can lead to the inhibition of the enzyme’s activity, resulting in the disruption of DNA replication and cell division processes . Additionally, this compound has shown potential in binding to certain receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can induce cell death in cancer cells while reducing inflammation in other cell types . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cellular metabolism, promoting the breakdown of harmful metabolites and enhancing the production of essential biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, such as topoisomerase II, by binding to its active site . This binding prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, the compound can activate or inhibit various signaling pathways by binding to cell surface receptors or intracellular proteins . These interactions can result in changes in gene expression, promoting or inhibiting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to the compound can result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects . These findings highlight the importance of dosage optimization in the therapeutic application of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s interaction with these enzymes can influence metabolic flux, altering the levels of specific metabolites . Additionally, this compound can affect the synthesis and degradation of essential biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, influencing its biological activity . For instance, the compound can accumulate in the nucleus, where it exerts its effects on DNA replication and transcription . Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound has been found to localize in the nucleus, mitochondria, and endoplasmic reticulum . In the nucleus, it interacts with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it can affect cellular respiration and energy production . The compound’s localization to the endoplasmic reticulum can impact protein synthesis and folding . These subcellular localizations are mediated by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Alkyl halides, amines, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole or pyridine derivatives.
Scientific Research Applications
Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
2-Amino-5-pyridin-3-yl-1,3-thiazole: Lacks the methyl ester group, which may affect its solubility and reactivity.
Methyl 2-Amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the pyridine ring, potentially altering its biological activity.
Uniqueness: Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJSYBNSCAWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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